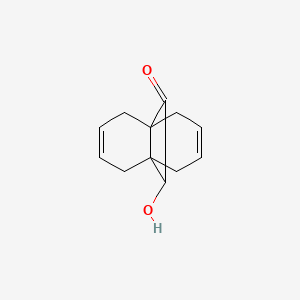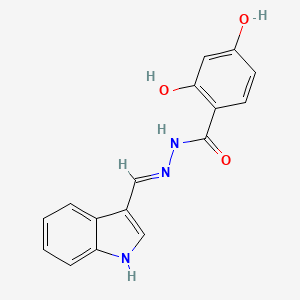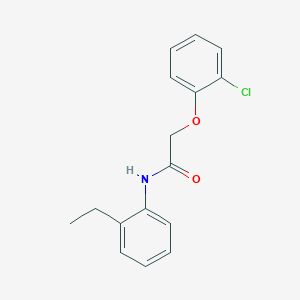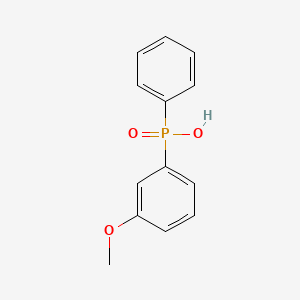
(3-Methoxyphenyl)(phenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)(phenyl)phosphinic acid is an organophosphorus compound with the molecular formula C13H13O3P It is characterized by the presence of a phosphinic acid group attached to a phenyl ring and a 3-methoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(phenyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with 3-methoxyphenylboronic acid under suitable conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxyphenyl)(phenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
(3-Methoxyphenyl)(phenyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as enzyme inhibitors.
Industry: It is used in the development of materials with specific properties, such as flame retardants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)(phenyl)phosphinic acid involves its interaction with molecular targets, such as enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, blocking the natural substrate from binding and thus preventing the enzyme’s catalytic activity.
Comparaison Avec Des Composés Similaires
Phenylphosphinic acid: Lacks the methoxy group, making it less versatile in certain reactions.
(4-Methoxyphenyl)(phenyl)phosphinic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and properties.
Diphenylphosphinic acid: Contains two phenyl groups, differing in steric and electronic effects.
Uniqueness: (3-Methoxyphenyl)(phenyl)phosphinic acid is unique due to the presence of both a phenyl and a 3-methoxyphenyl group, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H13O3P |
|---|---|
Poids moléculaire |
248.21 g/mol |
Nom IUPAC |
(3-methoxyphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O3P/c1-16-11-6-5-9-13(10-11)17(14,15)12-7-3-2-4-8-12/h2-10H,1H3,(H,14,15) |
Clé InChI |
AORUJVSRIBKNNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)P(=O)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)
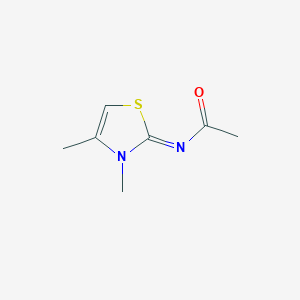


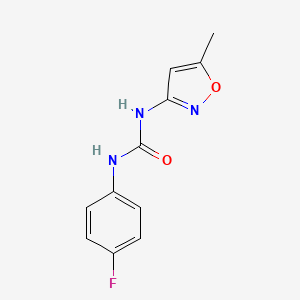
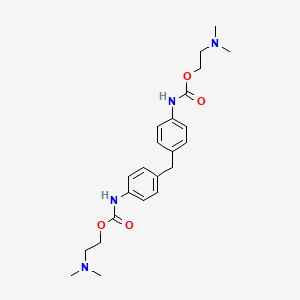
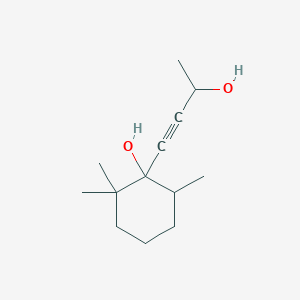
![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
